4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
CAS No.: 1001607-92-6
Cat. No.: VC5106308
Molecular Formula: C18H18FN7O2
Molecular Weight: 383.387
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001607-92-6 |
|---|---|
| Molecular Formula | C18H18FN7O2 |
| Molecular Weight | 383.387 |
| IUPAC Name | 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C18H18FN7O2/c1-13-10-17(22-18(21-13)25-12-14(11-20-25)26(27)28)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-12H,6-9H2,1H3 |
| Standard InChI Key | LPLJDVGHQYSGLX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure is defined by a central pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3). Key substitutions include:
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Position 2: A 4-nitro-1H-pyrazol-1-yl group, contributing electron-withdrawing properties and potential hydrogen-bonding interactions.
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Position 4: A 4-(2-fluorophenyl)piperazine moiety, a common pharmacophore in central nervous system (CNS)-targeting drugs due to its ability to modulate neurotransmitter receptors .
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Position 6: A methyl group, enhancing lipophilicity and metabolic stability.
The nitro group on the pyrazole ring () introduces polarity and may serve as a hydrogen bond acceptor, while the fluorine atom on the phenyl ring influences electronic distribution and bioavailability .
Molecular Descriptors
Critical physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 383.387 g/mol | |
| SMILES | CC1=CC(=NC(=N1)N2C=C(C=N2)N+[O-])N3CCN(CC3)C4=CC=CC=C4F | |
| InChIKey | LPLJDVGHQYSGLX-UHFFFAOYSA-N |
The compound’s topology, characterized by the piperazine-pyrimidine-pyrazole linkage, suggests moderate solubility in polar aprotic solvents, though experimental solubility data remains unpublished.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine follows a multi-step sequence, as inferred from analogous pyrimidine derivatives :
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Pyrimidine Core Formation: Condensation of malononitrile with urea or thiourea derivatives under acidic or basic conditions generates the 2-aminopyrimidine scaffold .
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Nucleophilic Substitution: Introduction of the 4-(2-fluorophenyl)piperazine group at position 4 via SNAr (nucleophilic aromatic substitution), typically using potassium carbonate as a base in polar solvents like DMF or ethanol.
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Pyrazole Functionalization: Coupling of 4-nitro-1H-pyrazole at position 2 through Mitsunobu or Ullmann-type reactions, often requiring copper catalysts.
A representative pathway is outlined below:
Reaction Conditions and Yields
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Cyclization Steps: Conducted at 80–90°C for 2–4 hours, yielding 60–76% intermediate products .
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Coupling Reactions: Performed in ethanol or isopropanol with potassium carbonate, achieving 45–68% final yields.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Pyrazole-containing compounds are known for broad-spectrum antimicrobial activity. The nitro group in particular disrupts microbial DNA synthesis via nitroreductase-mediated free radical generation . In vitro studies on related pyrimidines show MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli .
Neurological Applications
Piperazine derivatives are prevalent in antipsychotic and antidepressant drugs (e.g., aripiprazole). The 4-(2-fluorophenyl)piperazine group in this compound may interact with serotonin (5-HT) or dopamine (D) receptors, though direct binding assays are needed .
Future Research Directions
Synthetic Chemistry
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Green Chemistry Approaches: Replace toxic solvents (DMF) with ionic liquids or water under microwave irradiation .
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Stereoselective Synthesis: Explore asymmetric catalysis to isolate enantiomers with improved pharmacological profiles .
Biological Evaluation
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Kinase Profiling: Screen against a panel of 50+ kinases to identify primary targets .
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In Vivo Neuroactivity: Assess pharmacokinetics and brain penetration in rodent models .
Computational Modeling
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